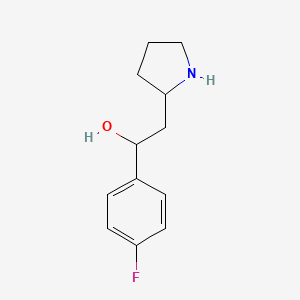
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol (FPPE) is an organic compound belonging to the phenylpyrrolidines family. It is a cyclic ether compound and is a white, crystalline solid. FPPE is soluble in organic solvents and has a melting point of 130-132°C and a boiling point of 217-218°C. It is a synthetic compound and has a wide range of applications in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
- Compounds with a substituted imidazole scaffold, including those related to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, have been identified as selective inhibitors of p38 MAP kinase, which is implicated in proinflammatory cytokine release. These inhibitors demonstrate enhanced selectivity and potency due to the occupation of specific hydrophobic pockets by pyridine substituents, evidencing the critical role of 4-fluorophenyl rings in achieving high binding affinity and selectivity Scior et al., 2011.
Synthesis of Key Intermediates
- Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for producing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluoro-substituted compounds in pharmaceutical manufacturing. The development of practical synthesis methods for these intermediates underscores the critical role of fluorine chemistry in drug development Qiu et al., 2009.
Optoelectronic Material Development
- Quinazolines and pyrimidines, including those fluorinated, are explored for their applications in optoelectronic materials. The incorporation of these compounds into π-extended conjugated systems has shown significant value for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the versatility of fluorinated compounds in material science Lipunova et al., 2018.
Advances in Drug Discovery
- The pyrrolidine scaffold, as part of the structure of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol, is widely utilized in medicinal chemistry for developing treatments for various diseases. Its significance is highlighted by the ability to explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, leading to the discovery of novel biologically active compounds Li Petri et al., 2021.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11-12,14-15H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJNCRYNTQHBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



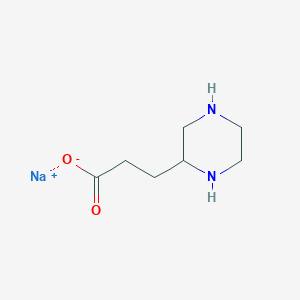
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
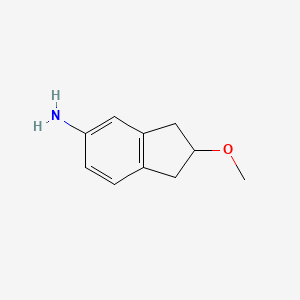
![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)
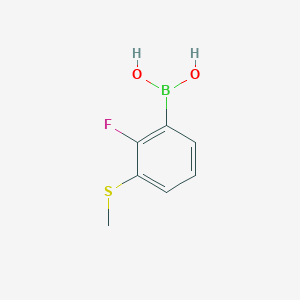
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
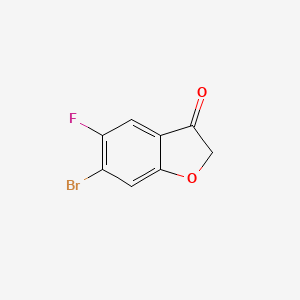
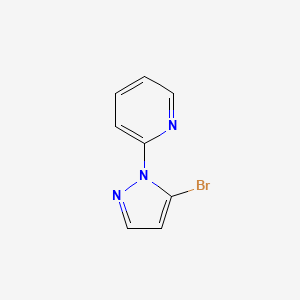
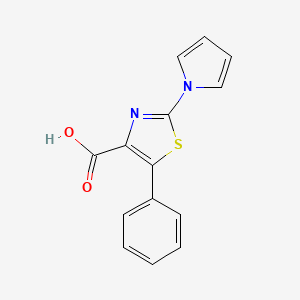
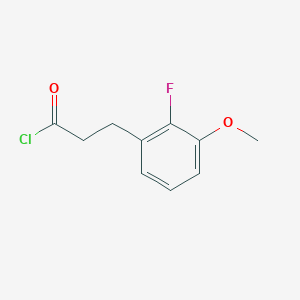
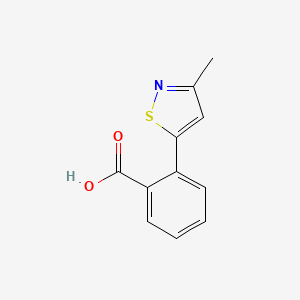
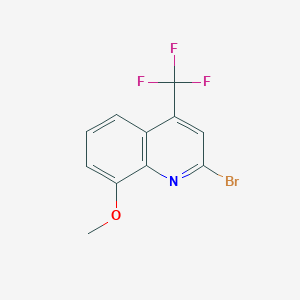
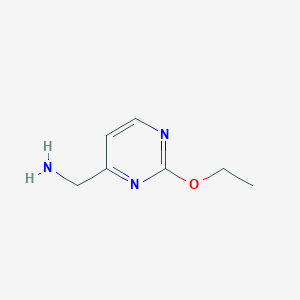
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)